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molecular formula C9H8ClNO4 B8341168 2-chloromethyl 7-nitro 2,3-dihydro [4H] 1,4-benzodioxin

2-chloromethyl 7-nitro 2,3-dihydro [4H] 1,4-benzodioxin

Cat. No. B8341168
M. Wt: 229.62 g/mol
InChI Key: IOEPAMITRRERDI-UHFFFAOYSA-N
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Patent
US04432984

Procedure details

92 g of 2-chloromethyl 2,3-dihydro [4H] 1,4-benzodioxin are dissolved in 675 ml acetic acid. In this solution it is added a mixture of 500 ml acetic acid and 250 ml nitric acid while keeping the temperature below 20°. The mixture is kept at room temperature for 2 hours then heated at 90° for 1 hour. It is thereafter poured in water and extracted with methylene chloride. 102 g of the nitroderivative are obtained. It is in the form of yellow crystalls which melt at 60°-62°.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C.O>[Cl:1][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
ClCC1COC2=C(O1)C=CC=C2
Name
Quantity
675 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In this solution it is added
CUSTOM
Type
CUSTOM
Details
the temperature below 20°
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 90° for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
102 g of the nitroderivative are obtained
CUSTOM
Type
CUSTOM
Details
melt at 60°-62°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC1COC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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